molecular formula C20H32N4Na4O8 B13437643 tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate

tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate

Cat. No.: B13437643
M. Wt: 548.4 g/mol
InChI Key: SWZXYEHSFYOIFF-ZGXKQAFYSA-J
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Description

Tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate is a complex organic compound that belongs to the family of macrocyclic chelators. This compound is known for its ability to form stable complexes with metal ions, making it highly valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate typically involves the cyclization of linear precursors under controlled conditions. The reaction often requires the use of protecting groups to ensure the selective formation of the desired macrocyclic structure. Common reagents used in the synthesis include tert-butyl esters and other protecting groups .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using flow microreactor systems. These systems offer efficient and sustainable methods for the direct introduction of functional groups into the macrocyclic structure . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the macrocyclic ring.

    Substitution: Substitution reactions are common, where different substituents can be introduced into the macrocyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the macrocyclic structure.

Scientific Research Applications

Tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate involves the formation of stable complexes with metal ions. The macrocyclic structure provides a rigid framework that can encapsulate metal ions, preventing their unwanted interactions with other molecules. This chelation process is highly specific and depends on the size and charge of the metal ion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate is unique due to its specific macrocyclic structure and the presence of multiple carboxylate groups, which enhance its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring high stability and specificity in metal ion chelation.

Properties

Molecular Formula

C20H32N4Na4O8

Molecular Weight

548.4 g/mol

IUPAC Name

tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate

InChI

InChI=1S/C20H36N4O8.4Na/c1-13(17(25)26)21-5-7-22(14(2)18(27)28)9-11-24(16(4)20(31)32)12-10-23(8-6-21)15(3)19(29)30;;;;/h13-16H,5-12H2,1-4H3,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4/t13-,14-,15-,16-;;;;/m1..../s1

InChI Key

SWZXYEHSFYOIFF-ZGXKQAFYSA-J

Isomeric SMILES

C[C@H](C(=O)[O-])N1CCN(CCN(CCN(CC1)[C@H](C)C(=O)[O-])[C@H](C)C(=O)[O-])[C@H](C)C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC(C(=O)[O-])N1CCN(CCN(CCN(CC1)C(C)C(=O)[O-])C(C)C(=O)[O-])C(C)C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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